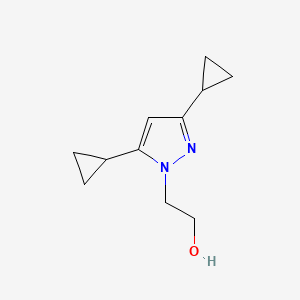

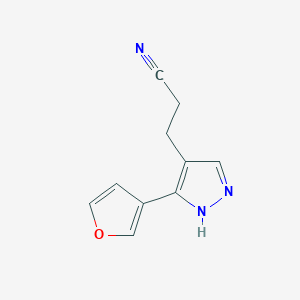

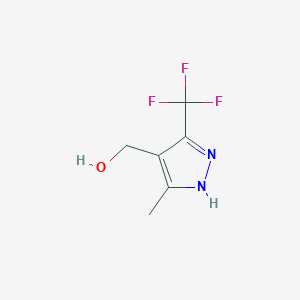

![molecular formula C9H14ClNO2 B1482350 2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one CAS No. 2098026-22-1](/img/structure/B1482350.png)

2-chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one

説明

2-Chloro-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one, commonly referred to as 2-CHPE, is a chemical compound found in nature that has been used for a variety of scientific research purposes. 2-CHPE is a cyclic compound composed of six carbon atoms, two chlorine atoms, and five hydrogen atoms, and is classified as a heterocyclic compound. It has a molecular weight of 204.58 g/mol and a molar mass of 204.58 g/mol. 2-CHPE is a colorless solid at room temperature and is soluble in water, ethanol, and methanol.

科学的研究の応用

Synthesis and Chemical Properties

Fused Polycyclic Ring Systems : A strategy for the synthesis of fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives, which are integral to many natural products, was developed. This method involves the condensation of 2-hydroxybenzaldehydes with related compounds in the presence of TMSOTf, demonstrating a single-step approach for constructing complex cyclic architectures (Someswarao et al., 2018).

Crystal and Molecular Structure : The study of 2-hydroxy-[1,2-di(pyridin-2-yl)]ethane-1-one and its derivatives revealed insights into molecular and crystal structures, highlighting the unstable nature of certain forms and their transformation under specific conditions (Percino et al., 2006).

Electrooptic Film Fabrication : Research on pyrrole-pyridine-based chromophores, including related compounds, for electrooptic film fabrication underscores the influence of molecular architecture on film microstructure and optical/electrooptic responses. This has implications for advanced material sciences (Facchetti et al., 2006).

Synthesis of Pyridine Derivatives : A study on the synthesis of various pyridine derivatives from 2-chloro-5-(chloromethyl)-pyridine showcases moderate insecticidal and fungicidal activities of these compounds, indicating potential applications in agriculture and pest control (Zhu & Shi, 2011).

Osmium-Hexahydride Complex Reactions : The reaction of an osmium-hexahydride complex with related pyridine derivatives highlights the influence of the molecular structure on chemical reactions, which can be pivotal in catalysis and synthetic chemistry (Barrio et al., 2004).

Applications in Material Science and Catalysis

Metal-Amide Bond Studies : Investigations into metal-amide bonds involving similar compounds demonstrate unique molecular geometries and complex proton NMR spectra, which are crucial in materials science and coordination chemistry (Mulqi et al., 1982).

Co-crystals with Alkoxybenzoic Acids : The study of co-crystals of related compounds with alkoxybenzoic acids enhances the understanding of molecular interactions and crystallography, important for the development of new materials (Tabuchi et al., 2015).

Synthesis of Furopyridines : The synthesis of 1-aryl-substituted furopyridines from pyridoxal and polyfunctional phenols opens avenues in the development of biologically active compounds, with potential applications in pharmaceuticals and biochemistry (Kibardina et al., 2014).

Polyfunctional Pyridines Synthesis : The creation of novel polyfunctional pyridines through one-pot syntheses demonstrates advanced techniques in organic synthesis, which are essential for creating complex molecules for various applications (Latif et al., 2003).

Building-Blocks for Crown Ethers : Developing methods for synthesizing building blocks for functionalized crown ethers suggests significant applications in supramolecular chemistry and sensor development (Nawrozkij et al., 2014).

特性

IUPAC Name |

1-(3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-5-yl)-2-chloroethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14ClNO2/c10-3-9(12)11-2-1-7-5-13-6-8(7)4-11/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLYCGVVAGYZDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2C1COC2)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。